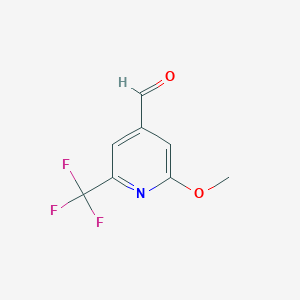

2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

2-methoxy-6-(trifluoromethyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-7-3-5(4-13)2-6(12-7)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAURUJFAYRZLMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Chemical Properties and Synthetic Utility of 2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde

Executive Summary

In modern medicinal chemistry, the strategic decoration of heteroaromatic scaffolds is paramount for optimizing pharmacokinetics, metabolic stability, and target binding affinity. 2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde (also known as 2-methoxy-6-(trifluoromethyl)pyridine-4-carbaldehyde) represents a highly specialized, multi-substituted pyridine building block.

By integrating an electron-donating methoxy group (-OCH₃), a strongly electron-withdrawing and lipophilic trifluoromethyl group (-CF₃), and a highly reactive electrophilic formyl center (-CHO), this molecule serves as an advanced precursor for the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

Structural & Physicochemical Profiling

The unique reactivity of 2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde is dictated by the "push-pull" electronic environment established by its substituents.

-

The Trifluoromethyl Group (C6): Exerts a strong inductive (-I) and hyperconjugative electron-withdrawing effect. This significantly lowers the pKa of the pyridine nitrogen, rendering the ring less susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes) while simultaneously increasing the overall lipophilicity (LogP) of downstream drug candidates[1].

-

The Methoxy Group (C2): Acts as a hydrogen-bond acceptor. While it withdraws electron density inductively (-I), it donates electron density via resonance (+M) into the orthogonal π -system, partially offsetting the electron deficiency at the C4 position.

-

The Formyl Group (C4): The aldehyde moiety is highly electrophilic due to the net electron-deficient nature of the pyridine core, making it an ideal handle for nucleophilic attack, olefination, and condensation reactions.

Table 1: Extrapolated Physicochemical Properties

Data modeled based on isomeric pyridine analogs (e.g., C₈H₆F₃NO₂ derivatives)[1].

| Property | Value |

| IUPAC Name | 2-Methoxy-6-(trifluoromethyl)pyridine-4-carbaldehyde |

| Molecular Formula | C₈H₆F₃NO₂ |

| Molecular Weight | 205.13 g/mol |

| Exact Mass | 205.035 Da |

| Topological Polar Surface Area (TPSA) | ~39.2 Ų |

| Predicted LogP | 2.1 – 2.5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 (N, O, O, F interactions) |

Synthetic Methodology: Halogen-Metal Exchange

Direct electrophilic formylation (e.g., via Friedel-Crafts or Vilsmeier-Haack) of an electron-deficient pyridine ring is thermodynamically unfavorable and highly inefficient. Instead, the authoritative approach leverages a halogen-metal exchange strategy[2].

Starting from the commercially accessible precursor[3], treatment with an alkyllithium reagent generates a highly nucleophilic lithiated intermediate that can be cleanly trapped by an electrophile[4].

Protocol: Cryogenic Lithiation and Formylation

Note: This protocol is designed as a self-validating system to ensure high fidelity and yield.

Reagents & Materials:

-

4-Bromo-2-methoxy-6-(trifluoromethyl)pyridine (1.0 equiv)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF, 1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF, 0.2 M)

Step-by-Step Workflow:

-

Inert Preparation: Flame-dry a Schlenk flask under a continuous flow of argon. Dissolve the bromopyridine precursor in anhydrous THF.

-

Causality: Moisture must be rigorously excluded. Even trace water will prematurely protonate the highly basic organolithium intermediate, leading to the des-bromo byproduct.

-

-

Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach exactly -78 °C.

-

Causality: Cryogenic temperatures are critical. At higher temperatures, n-BuLi can act as a nucleophile rather than an exchanging agent, leading to undesired nucleophilic aromatic substitution (SₙAr) at the methoxy-bearing carbon or direct addition to the pyridine ring[4].

-

-

Lithiation (Halogen-Metal Exchange): Add n-BuLi dropwise over 15 minutes. Stir the mixture for 30 minutes at -78 °C.

-

Causality: The bromine atom undergoes rapid exchange with lithium, driven by the thermodynamic stability of the resulting electron-deficient aryllithium species, which is stabilized by the inductive effects of the adjacent -CF₃ and -OCH₃ groups[2].

-

-

In-Process Quality Control (Self-Validation): Withdraw a 50 µL aliquot and quench it into GC-vial containing methanol.

-

Causality: GC-MS analysis must show the complete disappearance of the starting material isotopic cluster (m/z ~255/257) and the appearance of the protonated des-bromo product (m/z 177). Proceed only if conversion is >95%.

-

-

Formylation: Add anhydrous DMF dropwise. Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

-

Causality: DMF acts as the formylating agent. The resulting tetrahedral hemiaminal intermediate is stable under basic conditions, preventing over-addition of a second equivalent of the organolithium species.

-

-

Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Causality: NH₄Cl provides a mild source of acidic protons to collapse the tetrahedral intermediate into the desired aldehyde without risking the cleavage of the methoxy ether, which could occur under strongly acidic conditions.

-

Figure 1. Synthetic workflow via halogen-metal exchange.

Downstream Applications: Reductive Amination

The primary utility of 2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde in drug discovery is its ability to be rapidly converted into diverse aminomethyl derivatives via reductive amination . This pathway is frequently used to append solubilizing groups (e.g., piperazines, morpholines) to a pharmacophore.

Mechanistic Rationale: The aldehyde is reacted with a primary or secondary amine in the presence of a mild acid catalyst (e.g., acetic acid) in dichloromethane to form an intermediate imine or iminium ion. Because the pyridine ring is electron-deficient, the electrophilicity of the resulting iminium species is exceptionally high. Subsequent reduction using sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) yields the target amine. NaBH(OAc)₃ is preferred as it is mild enough to reduce the iminium ion selectively without reducing the unreacted aldehyde.

Figure 2. Downstream derivatization via reductive amination.

References

-

Dhayalan, V., et al. "Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics." Chemical Reviews, 2026.[2]

-

ChemicalBook. "4-Bromo-2-methoxy-6-(trifluoromethyl)pyridine (CAS 1227577-41-4)." Chemical Properties Database. [3]

-

National Center for Biotechnology Information. "Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate." Molecules, 2017. [4]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2775647, Methyl 6-(trifluoromethyl)nicotinate." PubChem Database. [1]

Sources

- 1. Methyl 6-(trifluoromethyl)nicotinate | C8H6F3NO2 | CID 2775647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-methoxy-6-(trifluoromethyl)pyridine | 1227577-41-4 [m.chemicalbook.com]

- 4. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde: Structural Identification, Synthesis, and Characterization in Medicinal Chemistry

Executive Summary

Trifluoromethylated pyridines are privileged scaffolds in modern drug discovery, offering a unique combination of metabolic stability, enhanced lipophilicity, and targeted electronic modulation ()[1]. Among these advanced building blocks, 2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde stands out as a highly versatile electrophilic intermediate. This technical whitepaper provides an in-depth analysis of its structural identification, regioselective synthesis, and the self-validating analytical logic required for its characterization.

Structural Identification & Isomer Differentiation

The precise identification of pyridine-carboxaldehydes requires rigorous differentiation between positional isomers. The target compound, an isonicotinaldehyde (bearing the aldehyde at the C4 position), is frequently contrasted with its commercially prevalent C3-isomer,[2]. While the exact CAS registry number for the unsubstituted C4-isomer is less ubiquitous in standard commercial catalogs, its halogenated derivatives—such as[3]—serve as critical, well-documented intermediates in cross-coupling reactions.

Table 1: Physicochemical and Structural Properties

| Property | 2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde |

| IUPAC Name | 2-Methoxy-6-(trifluoromethyl)pyridine-4-carboxaldehyde |

| Molecular Formula | C8H6F3NO2 |

| Molecular Weight | 205.13 g/mol |

| Isomeric Analog CAS | 944904-45-4 (Nicotinaldehyde / C3-aldehyde isomer) |

| Derivative CAS | 741737-02-0 (3,5-Dibromo derivative) |

| Key Functional Groups | Methoxy (-OCH3), Trifluoromethyl (-CF3), Formyl (-CHO) |

| Predicted LogP | ~2.1 (Optimal for membrane permeability) |

Chemical Biology & Pharmacological Relevance

The strategic placement of functional groups on this heterocycle is not accidental; it is driven by established principles of medicinal chemistry:

-

Trifluoromethyl Group (-CF3): Positioned at C6, this group withdraws electron density via strong inductive effects, lowering the pKa of the pyridine nitrogen. This reduces basicity, thereby mitigating hERG liability (cardiotoxicity) often associated with basic amines, while simultaneously blocking cytochrome P450-mediated oxidation at the C6 position[1].

-

Methoxy Group (-OCH3): At C2, it acts as a robust hydrogen bond acceptor and donates electron density via resonance, counterbalancing the electron-withdrawing nature of the -CF3 group to fine-tune the electrophilicity of the ring.

-

C4-Aldehyde (-CHO): Serves as a reactive handle for reductive aminations, Wittig olefinations, or Knoevenagel condensations to build complex, multi-cyclic pharmacophores.

Synthetic Methodologies: Experimental Protocols

The synthesis of 2-methoxy-6-(trifluoromethyl)isonicotinaldehyde relies on the regioselective functionalization of the pyridine core. The protocol below utilizes a lithium-halogen exchange strategy, which is preferred over direct metalation due to the electronic deactivation caused by the -CF3 group.

Step-by-Step Protocol: Lithium-Halogen Exchange and Formylation

Objective: Convert 4-bromo-2-methoxy-6-(trifluoromethyl)pyridine to the target isonicotinaldehyde. Causality of Experimental Choices: The use of n-butyllithium (n-BuLi) at strictly cryogenic temperatures (-78°C) is critical. The -CF3 group makes the pyridine ring highly susceptible to nucleophilic addition (e.g., Chichibabin-type side reactions). Maintaining -78°C ensures that the rapid lithium-halogen exchange outpaces any undesired nucleophilic attack by the butyl anion on the pyridine ring.

-

Preparation: Flame-dry a 100 mL Schlenk flask under an argon atmosphere. Add 4-bromo-2-methoxy-6-(trifluoromethyl)pyridine (1.0 eq, 5.0 mmol) and anhydrous tetrahydrofuran (THF, 25 mL).

-

Cryogenic Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

-

Lithiation: Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes) over 10 minutes. The solution will typically turn deep yellow, indicating the formation of the kinetically favored 4-lithio intermediate. Stir at -78°C for exactly 30 minutes.

-

Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise. Mechanistic insight: DMF acts as the formylating agent. The resulting tetrahedral hemiaminal intermediate is stable at low temperatures, preventing the over-addition of the organolithium species.

-

Workup: Allow the reaction to slowly warm to 0°C over 1 hour. Quench with saturated aqueous NH4Cl (20 mL) to collapse the tetrahedral intermediate and release the aldehyde.

-

Isolation: Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure aldehyde.

Figure 1: Synthetic workflow for the regioselective formylation of the pyridine core.

Analytical Characterization: A Self-Validating System

To guarantee the structural integrity of the synthesized scaffold, researchers must employ a self-validating analytical logic, primarily relying on 1H-NMR spectroscopy to confirm the regiochemistry of the formyl group.

Validation Logic: In a 2,4,6-trisubstituted pyridine ring (the target isonicotinaldehyde), the remaining protons are located at the C3 and C5 positions. Because they are meta to each other, their 1H-NMR signals will appear as two distinct doublets with a small meta-coupling constant ( J≈1.5−2.0 Hz). Conversely, if the formylation occurred at the C3 position (forming the nicotinaldehyde isomer), the remaining protons at C4 and C5 would be ortho to each other, resulting in a large ortho-coupling constant ( J≈8.0 Hz). This stark difference in J -values creates a binary, foolproof validation system for structural assignment.

Figure 2: NMR decision tree for validating the regiochemistry of the formyl group.

References

-

Title: 3,5-Dibromo-2-methoxy-6-(trifluoromethyl)isonicotinaldehyde (CAS 741737-02-0) Source: Hairui Chemical URL: [Link]

-

Title: Visible Light-Mediated Syntheses of γ-CF3 Pyridines via 1,2-Radical Migration Source: ACS Publications URL: [Link]

Sources

Technical Whitepaper: Structural Elucidation and Synthetic Utility of 2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde

Executive Summary

In contemporary drug discovery, the strategic incorporation of fluorinated heterocycles is paramount for modulating pharmacokinetic and pharmacodynamic properties. 2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde (CAS: 1211532-11-4) represents a highly specialized pyridine building block 1. This whitepaper details its physicochemical profile, molecular architecture, and provides a field-proven, self-validating protocol for its synthesis and integration into medicinal chemistry workflows.

Physicochemical Profiling & Molecular Architecture

The molecular structure of 2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde is defined by a central pyridine ring functionalized with three distinct groups, each serving a specific mechanistic purpose:

-

Trifluoromethyl (-CF3) at C6: Imparts significant lipophilicity and metabolic stability by shielding the adjacent positions from cytochrome P450-mediated oxidation.

-

Methoxy (-OCH3) at C2: Acts as an electron-donating group via resonance, counteracting the strong electron-withdrawing pull of the -CF3 group and the pyridine nitrogen. This push-pull dynamic stabilizes the aromatic system.

-

Formyl (-CHO) at C4 (Isonicotinaldehyde): Serves as the primary reactive electrophilic handle for downstream functionalization.

Quantitative Data Summary

Table 1: Physicochemical properties and molecular weight data2

| Property | Value |

| Chemical Name | 2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde |

| CAS Registry Number | 1211532-11-4 |

| Molecular Formula | C8H6F3NO2 |

| Molecular Weight | 205.14 g/mol |

| Exact Mass | 205.0351 Da |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 (N, O, O, F) |

Mechanistic Role in Drug Development

The precise arrangement of substituents on this scaffold is highly sought after in the development of kinase inhibitors and GPCR modulators. The -CF3 group increases the overall topological polar surface area (TPSA) efficiency while enhancing membrane permeability. Furthermore, the aldehyde at the 4-position allows for the rapid construction of diverse chemical libraries through late-stage functionalization (e.g., reductive aminations, Wittig olefinations), enabling rapid structure-activity relationship (SAR) elucidation.

Experimental Workflow: Synthesis and Isolation

Because commercially available quantities of highly specific fluorinated pyridines can be limited, researchers often rely on de novo synthesis from halogenated precursors 3. The following protocol outlines the formylation of 4-bromo-2-methoxy-6-(trifluoromethyl)pyridine.

Causality and Experimental Design: The choice of reagents and conditions is critical. Metal-halogen exchange using n-butyllithium (n-BuLi) must be conducted at cryogenic temperatures (-78 °C). If the temperature exceeds -60 °C, the highly basic organolithium intermediate can induce elimination (aryne formation) or undergo unwanted nucleophilic attack on the sensitive -CF3 group. N,N-Dimethylformamide (DMF) is selected as the formylating agent because it forms a stable tetrahedral hemiaminal intermediate that resists further nucleophilic attack, collapsing to the desired aldehyde only upon aqueous hydrolysis.

Step-by-Step Methodology:

-

Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with 4-bromo-2-methoxy-6-(trifluoromethyl)pyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF) to achieve a 0.2 M concentration.

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

-

Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes. Crucial: Maintain internal temperature below -70 °C to prevent degradation. Stir for 30 minutes.

-

Formylation: Add anhydrous DMF (1.5 equiv) dropwise. Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours.

-

In-Process Control (Self-Validation): Withdraw a 0.1 mL aliquot, quench in 1 mL of saturated aqueous NH4Cl, extract with ethyl acetate, and analyze via LC-MS. Proceed only if the [M+H]+ peak at 206.1 is dominant.

-

Quench & Extraction: Quench the bulk reaction with saturated NH4Cl at 0 °C. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (hexane/ethyl acetate gradient) to yield the pure aldehyde.

Fig 1: Step-by-step synthetic workflow and validation logic for 2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesized batch, a multi-modal analytical validation system is required. The calculated molecular weight of 205.14 g/mol must be corroborated by exact mass and structural spectroscopy.

-

Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should reveal a clear pseudomolecular ion [M+H]+ at m/z 206.1. The absence of the brominated precursor isotope pattern confirms complete conversion.

-

1H NMR (400 MHz, CDCl3): The defining feature is the aldehyde proton, which will appear as a sharp singlet far downfield at approximately 10.0–10.5 ppm. The methoxy group will present as a strong 3H singlet near 4.0 ppm. The two meta-protons on the pyridine ring will appear as distinct singlets between 7.5 and 8.0 ppm.

-

19F NMR (376 MHz, CDCl3): A single sharp peak around -68.0 ppm confirms the intact trifluoromethyl group. Any additional peaks indicate defluorination or side reactions during the lithiation step.

By coupling strict cryogenic controls with real-time LC-MS feedback and rigorous post-isolation NMR validation, this methodology forms a closed, self-validating loop that guarantees the structural integrity and purity of the final compound.

References

- Title: 2-Hydroxy-6-(trifluoromethyl)isonicotinic acid | BLD Pharm (Catalog Context for CAS 1211532-11-4)

- Title: 1211532-11-4 | 2-Methoxy-6-(trifluoromethyl)

- Title: 2-Methoxy-4-trifluoromethyl-pyridine | 219715-34-1 Source: ChemicalBook URL

Sources

The Role of Trifluoromethyl Groups in Pyridine Aldehyde Reactivity: A Technical Guide to Electrophilic Enhancement and Synthetic Applications

Executive Summary

The incorporation of fluorine into heteroaromatic systems is a cornerstone strategy in modern drug design. The trifluoromethyl ( −CF3 ) group, characterized by its extreme electronegativity and metabolic robustness, exerts profound stereoelectronic effects on adjacent functional groups. When positioned on a pyridine aldehyde scaffold, the −CF3 moiety fundamentally alters the reactivity profile of both the heteroaromatic ring and the pendant formyl group. As a Senior Application Scientist, I have observed firsthand how leveraging these electronic perturbations can unlock novel synthetic pathways, particularly in the construction of complex polycyclic pharmacophores like pyrazolo[4,3-c]pyridines and imidazo[1,5-a]pyridines.

This technical guide dissects the causality behind these reactivity shifts, provides self-validating experimental protocols for multicomponent cyclizations, and benchmarks the quantitative advantages of utilizing fluorinated precursors.

Mechanistic Causality: Electrophilic Enhancement and Superelectrophilicity

The −CF3 group is one of the most powerful inductive electron-withdrawing groups (EWGs) in organic chemistry. In the context of a pyridine aldehyde, its presence dictates three primary mechanistic shifts:

-

Carbonyl Activation: The strong σ -inductive effect withdraws electron density from the pyridine π -system, which in turn heavily deshields the carbonyl carbon of the aldehyde. This drastically increases its electrophilicity, accelerating nucleophilic addition reactions (e.g., with amines or hydrazines) compared to non-fluorinated analogs[1].

-

Nitrogen Basicity: The electron-withdrawing nature of the −CF3 group reduces the electron density on the pyridine nitrogen, lowering its pKa . This suppresses unwanted N-alkylation side reactions and alters the coordination dynamics in transition-metal-catalyzed cross-couplings.

-

Superelectrophilic Generation: Under superacidic conditions (e.g., CF3SO3H ), CF3 -substituted heteroaromatic carbonyls can form multiply charged cationic species known as "superelectrophiles." The −CF3 group enhances the electrophilic character at cationic sites by facilitating greater positive-charge delocalization, leading to unique chemo-, regio-, and stereoselectivities in Friedel-Crafts-type condensations[2].

Electronic modulation pathways of the CF3 group on pyridine aldehydes.

Synthetic Applications: Constructing Fused N-Heterocycles

Because of the heightened electrophilicity of the formyl carbon, CF3 -pyridine aldehydes are premier building blocks for multicomponent reactions (MCRs). A classic example in modern drug discovery is the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines.

Traditional sequential approaches (Sonogashira coupling followed by cyclization) often suffer from moderate overall yields due to intermediate instability and competing alkyne hydration. However, exploiting the rapid condensation kinetics of the CF3 -activated aldehyde allows for a highly efficient, one-pot multicomponent approach[1].

One-pot multicomponent workflow for synthesizing CF3-pyrazolo[4,3-c]pyridines.

Experimental Protocol: Self-Validating Multicomponent Cyclization

To ensure high fidelity and reproducibility in your own laboratory, the following protocol details the one-pot synthesis of CF3 -pyrazolo[4,3-c]pyridines utilizing microwave irradiation. The causality behind the reagent choices is explicitly embedded within the steps to ensure a self-validating workflow.

Step-by-Step Methodology:

-

Reagent Preparation: In a microwave-safe vial, combine the CF3 -pyridine aldehyde (1.0 equiv) and the terminal alkyne (1.2 equiv).

-

Rationale: The slight excess of alkyne compensates for potential oxidative homocoupling (Glaser coupling) side reactions.

-

-

Catalyst Loading: Add Pd(PPh3)2Cl2 (6 mol %) as the catalyst.

-

Rationale: A copper-free Sonogashira protocol is deliberately chosen. Excluding copper prevents the competitive transition-metal-catalyzed hydration of the alkyne intermediate, which would yield unwanted ketones[1].

-

-

Amine Addition: Introduce tert-butylamine (3.0 equiv).

-

Rationale: This reagent serves a dual purpose: it acts as the base for the cross-coupling and as the primary amine nucleophile for the subsequent imine condensation.

-

-

Microwave Irradiation: Seal the vial and subject it to microwave heating at 120 °C for 45 minutes.

-

Rationale: Microwave dielectric heating rapidly overcomes the activation barrier for the 6-endo-dig cyclization of the transient imine onto the alkyne, a step that is otherwise sluggish under standard thermal conditions[1].

-

-

Isolation & Validation: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite. Purify via flash chromatography.

-

Self-Validation: Successful cyclization is confirmed via 19F NMR. The CF3 group typically exhibits a consistent chemical shift around δ−61.0 ppm, split into a doublet ( J≈0.5−0.9 Hz) due to through-space coupling with spatially close protons on the newly formed ring[1].

-

Quantitative Data: Reactivity Benchmarking

The integration of the CF3 group not only alters the reaction pathway but quantitatively improves the yield of the final cyclized products by accelerating the rate-determining nucleophilic attack on the aldehyde.

Table 1: Comparative Yields in Pyrazolo[4,3-c]pyridine Synthesis

| Substrate (Aldehyde) | Reaction Approach | Catalyst System | Time / Temp | Isolated Yield (%) |

| Non- CF3 Pyridine Aldehyde | Sequential (2 steps) | Pd(PPh3)2Cl2 / CuI | 12 h / 80 °C | 45 - 50% |

| CF3 -Pyridine Aldehyde | Sequential (2 steps) | Pd(PPh3)2Cl2 / CuI | 8 h / 80 °C | 59% |

| CF3 -Pyridine Aldehyde | One-Pot MCR | Pd(PPh3)2Cl2 (Cu-free) | 45 min / 120 °C (MW) | 89 - 92% |

Data synthesized from comparative studies on fluorinated heterocycles[1].

Implications for Drug Development

For drug development professionals, utilizing CF3 -pyridine aldehydes extends far beyond synthetic convenience. The resulting CF3 -substituted heterocycles exhibit enhanced lipophilicity (higher logP), which drastically improves cell membrane permeability and oral bioavailability. Furthermore, the strong C-F bonds block metabolic oxidation sites (e.g., cytochrome P450-mediated hydroxylation), thereby increasing the pharmacokinetic half-life of the active pharmaceutical ingredient (API).

By understanding the reactivity principles outlined in this guide, synthetic chemists can confidently leverage CF3 -pyridine aldehydes to build robust, highly functionalized libraries for high-throughput screening.

References

1.[2] Superelectrophiles and the effects of trifluoromethyl substituents Source: National Institutes of Health (NIH) / PubMed Central URL:

2.[1] Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach Source: Beilstein Journal of Organic Chemistry URL:

Sources

The Bioactivity of 2-Methoxy-6-Trifluoromethyl Pyridine Scaffolds: A Technical Guide for Drug Development Professionals

Introduction

The pyridine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its versatility allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. Among the vast landscape of substituted pyridines, the 2-methoxy-6-trifluoromethyl pyridine motif has emerged as a particularly privileged scaffold. This guide provides an in-depth technical analysis of this core structure, synthesizing data on its chemical properties, biological activities, and applications in modern drug discovery, with a focus on its role in developing targeted kinase inhibitors.

The incorporation of a trifluoromethyl (CF3) group into a pyridine ring dramatically alters its fundamental properties.[3] The CF3 group is a potent electron-withdrawing substituent, which decreases the basicity of the pyridine nitrogen and significantly impacts its potential for hydrogen bonding and other molecular interactions.[3][4] This modification also enhances metabolic stability, as the carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[3] These features, combined with the electronic influence of the 2-methoxy group, make the 2-methoxy-6-trifluoromethyl pyridine scaffold a highly attractive starting point for the design of potent and selective therapeutic agents.[5][6]

The Physicochemical Landscape: Causality Behind the Scaffold's Utility

The strategic combination of the methoxy and trifluoromethyl groups on the pyridine ring imparts a unique set of physicochemical properties that are highly advantageous for drug design. Understanding the causality behind these properties is crucial for appreciating the scaffold's bioactivity.

-

Modulated Basicity (pKa): The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the electron density on the pyridine nitrogen.[3] This lowers the pKa of the molecule, making it less basic. In a physiological environment, this reduced basicity can prevent unwanted off-target interactions that are often associated with more basic compounds, potentially leading to a cleaner toxicological profile.

-

Enhanced Lipophilicity: The trifluoromethyl group is more lipophilic than a methyl group.[4] This increased lipophilicity can enhance a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets like kinases. However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and increased off-target toxicity. The presence of the more polar methoxy group helps to temper this effect.

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to oxidative metabolism.[3] This is a key advantage in drug design, as it can block potential sites of metabolism, leading to a longer in vivo half-life and improved pharmacokinetic profile.

-

Dipole Moment and Binding Interactions: The combination of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group creates a significant dipole moment across the pyridine ring. This can influence how the molecule orients itself within a protein's binding pocket, potentially leading to stronger and more specific interactions with the target.

Logical Flow of Physicochemical Properties to Pharmacological Outcome

The interplay of these properties creates a logical progression from the scaffold's intrinsic characteristics to its desired pharmacological effects.

Caption: Logical flow from scaffold properties to pharmacological outcomes.

Key Biological Target: Fibroblast Growth Factor Receptors (FGFRs)

A significant area of research for compounds containing the 2-methoxy-6-trifluoromethyl pyridine scaffold is the inhibition of Fibroblast Growth Factor Receptors (FGFRs).[7] The FGFR family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration.[7] Aberrant FGFR signaling, often due to genetic alterations like mutations, amplifications, or translocations, is a known driver in a variety of cancers.[7][8] This makes FGFRs a prime target for therapeutic intervention.[7]

Small molecule inhibitors that target the ATP-binding site of the FGFR kinase domain have shown promise in clinical trials.[8][9] The 2-methoxy-6-trifluoromethyl pyridine scaffold is well-suited to interact with this site.

Mechanism of Action: FGFR Inhibition

FGFR inhibitors containing this scaffold typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the FGFR kinase domain, preventing the phosphorylation of downstream signaling molecules. This effectively blocks the entire signaling cascade, leading to reduced tumor cell proliferation and survival.[7]

The key downstream pathways inhibited include the RAS-MAPK and PI3K-AKT pathways, both of which are critical for cell growth and survival.[7][9]

Caption: FGFR signaling pathway and the point of inhibition.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective inhibitors based on the 2-methoxy-6-trifluoromethyl pyridine scaffold relies heavily on understanding the structure-activity relationship (SAR). SAR studies explore how modifications to different parts of the molecule affect its biological activity.[10]

For this scaffold, SAR exploration typically focuses on substitutions at the 3, 4, and 5-positions of the pyridine ring, as well as modifications to the methoxy group.

| Position of Substitution | General Observation | Rationale |

| Position 3 | Often accommodates larger, flexible groups that can interact with the solvent-exposed region of the kinase hinge. | This position is crucial for establishing key hydrogen bond interactions with the hinge region of the kinase, a common feature of ATP-competitive inhibitors.[11] |

| Position 4 | Bulky substituents are generally well-tolerated and can be used to improve selectivity and pharmacokinetic properties. | This position often points towards the outside of the binding pocket, allowing for modifications that can enhance solubility or reduce off-target effects without disrupting core binding interactions. |

| Position 5 | Small, electron-withdrawing groups can enhance potency. | Modifications at this position can fine-tune the electronic properties of the pyridine ring, influencing the strength of interactions with the target protein. |

| 2-Methoxy Group | Can be replaced with other small alkoxy groups, but the methoxy group often provides a good balance of potency and metabolic stability. | While the methoxy group itself may not form direct hydrogen bonds, its size and electronic contribution are often optimal for fitting into the binding pocket. |

This table represents a generalized summary of SAR trends observed in the literature. Specific outcomes will vary depending on the target kinase and the nature of the substituents.

Experimental Protocols for Bioactivity Assessment

Validating the bioactivity of novel compounds based on the 2-methoxy-6-trifluoromethyl pyridine scaffold requires a series of robust in vitro assays. The following protocols outline standard methodologies for assessing kinase inhibition and cellular effects.

Protocol 1: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of a test compound to a target kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase (e.g., FGFR1).

Materials:

-

FGFR1 kinase (recombinant)

-

Eu-anti-GST antibody

-

Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

-

Test compound (serial dilutions)

-

Assay buffer (e.g., TR-FRET dilution buffer)

-

384-well microplates (low-volume, black)

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Prepare Reagents: Dilute the FGFR1 kinase, Eu-anti-GST antibody, and tracer to their final concentrations in the assay buffer.

-

Compound Plating: Dispense the serially diluted test compound into the 384-well plate. Include positive controls (no inhibitor) and negative controls (no kinase).

-

Kinase/Antibody Addition: Add the prepared kinase/antibody mixture to all wells.

-

Tracer Addition: Add the prepared tracer to all wells.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

-

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound on the viability of a cancer cell line (e.g., a line with known FGFR aberrations).

Materials:

-

Cancer cell line (e.g., SNU-16)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (serial dilutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-treated control wells.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control. Plot the percentage of cell viability against the logarithm of the test compound concentration and fit the data to determine the EC50 value.

Workflow for Synthesis and Evaluation

The process of discovering and validating a new drug candidate based on this scaffold follows a logical and iterative workflow.

Sources

- 1. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 7. Second-Generation FGFR Inhibitors for the Treatment of Cancers Harboring Mutated FGFRs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of small molecule inhibitors targeting FGFR through molecular docking-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 11. upcommons.upc.edu [upcommons.upc.edu]

Electronic properties of 2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde

Electronic Properties and Reactivity Profile of 2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde: A Comprehensive Guide for Drug Development

Executive Summary

2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde is a highly functionalized, multi-substituted heterocyclic building block that represents a masterclass in electronic "push-pull" dynamics. By combining an electron-deficient pyridine core with strategically placed electron-donating and electron-withdrawing substituents, this molecule offers an exceptionally tunable profile for medicinal chemistry and materials science. This whitepaper dissects its structural architecture, quantitative electronic parameters, and provides field-proven experimental workflows for its utilization.

Structural and Electronic Architecture

The chemical behavior of 2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde is dictated by the synergistic interplay of its three distinct functional groups attached to the π-electron-deficient pyridine ring.

The Pyridine Core as an Electron Sink Pyridine is inherently electronegative, drawing electron density toward the nitrogen atom. This creates a baseline state of π-electron deficiency across the ring, which sensitizes the carbons to nucleophilic attack and amplifies the effects of attached substituents.

The C2 Methoxy Group (-OCH3): Modulated Polarity Located at the C2 position, the methoxy group exerts a dual electronic effect. It acts as a σ-electron withdrawer via induction (-I) due to oxygen's electronegativity, but more importantly, it functions as a strong π-electron donor via resonance (+M). This resonance effect pushes electron density into the ring, specifically shielding the ortho and para positions. Furthermore, the methoxy oxygen serves as a critical hydrogen-bond acceptor, imparting moderate polarity to the molecule.

The C6 Trifluoromethyl Group (-CF3): The Lipophilic Anchor At the C6 position, the trifluoromethyl group acts as a powerful electron-withdrawing group (-I) via induction and hyperconjugation. Unlike the methoxy group, the -CF3 group drastically reduces electron density across the ring. This substitution is highly prized in drug development because the low polarizability and high electronegativity of the fluorine atoms significantly enhance the molecule's overall lipophilicity and metabolic stability, protecting the ring from cytochrome P450-mediated oxidative degradation[1][2].

The C4 Aldehyde (-CHO): The Electrophilic Epicenter The formyl group at the C4 position (defining the molecule as an isonicotinaldehyde) is a strong electron-withdrawing group (-M, -I). The inherent electron-withdrawing nature of the pyridine ring, compounded by the inductive pull of the C6 -CF3 group, leaves the carbonyl carbon highly electron-starved. This makes the C4 aldehyde exceptionally reactive toward nucleophiles, promoting rapid and high-yielding formations of imines, azines, and hydrazones[3].

Electronic push-pull dynamics of 2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde.

Quantitative Electronic and Physicochemical Parameters

To predict the behavior of this scaffold in complex synthetic pathways, it is crucial to quantify the individual contributions of its substituents. The table below summarizes the theoretical and literature-derived parameters governing the molecule's reactivity[1][2].

| Substituent | Position | Electronic Effect | Lipophilicity (π) | Electronegativity (χ) | Key Impact on Scaffold |

| -OCH₃ | C2 | +M, -I | -0.02 | ~3.0 (Oxygen) | Modulates polarity; acts as a localized H-bond acceptor. |

| -CF₃ | C6 | -I | +0.88 | 4.0 (Fluorine) | Drastically enhances lipophilicity and blocks N-oxidation. |

| -CHO | C4 | -M, -I | N/A | N/A | Serves as the primary highly-activated electrophilic center. |

| Pyridine | Core | π-deficient | N/A | N/A | Acts as an electron sink, amplifying C4 electrophilicity. |

Experimental Workflows & Protocols

Protocol A: Self-Validating Reductive Amination of the C4 Aldehyde

Because the C4 aldehyde is hyper-activated by the pyridine ring and the -CF3 group[3], standard reductive amination protocols must be carefully controlled to prevent over-reduction or side-product formation. The following protocol utilizes Sodium triacetoxyborohydride (NaBH(OAc)₃), chosen specifically for its mild nature—it selectively reduces the imine intermediate without reducing the highly reactive starting aldehyde.

Step-by-Step Methodology:

-

Imine Formation: Dissolve 2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous Dichloromethane (DCM). Add glacial acetic acid (1.5 eq) to catalyze the condensation. Stir at room temperature for 2 hours.

-

Validation Check (Critical): Do not proceed blindly. Analyze the reaction mixture via LC-MS or TLC. The extreme electrophilicity of the C4 position should yield >95% conversion to the imine within 2 hours. Causality: Adding the reducing agent before full conversion will result in the direct reduction of the highly reactive aldehyde to an alcohol.

-

Selective Reduction: Once imine formation is confirmed, cool the reaction to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.5 eq). Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-validating reductive amination workflow for C4-aldehyde derivatization.

Protocol B: Spectroscopic Characterization (FTIR & NMR)

To confirm the structural integrity of the synthesized or purchased building block, spectroscopic validation is required. The unique electronic environment shifts standard absorption bands.

-

FTIR Spectroscopy: The methoxy group attached to the aromatic ring will display asymmetric C-O-C stretching vibrations in the 1210–1310 cm⁻¹ range, and symmetric stretching between 1010–1050 cm⁻¹[4][5]. The C-F stretches from the trifluoromethyl group will appear as strong, broad bands between 1100–1300 cm⁻¹, often overlapping with the methoxy signals. The highly conjugated C=O stretch of the aldehyde will typically appear sharp around 1700–1715 cm⁻¹.

-

NMR Spectroscopy: In ¹H NMR, the aldehyde proton will appear highly deshielded (typically >10.0 ppm) due to the combined -I effects of the ring and -CF3 group. The methoxy protons will appear as a sharp singlet near 4.0 ppm. ¹⁹F NMR is critical for validating the -CF3 group, typically presenting as a sharp singlet around -68.0 ppm (referenced to CFCl₃).

Implications in Medicinal Chemistry

The strategic placement of the -CF3 and -OCH3 groups transforms the basic isonicotinaldehyde into a premium pharmaceutical intermediate.

-

Bioavailability: The +0.88 π-contribution of the -CF3 group significantly increases the LogP of the resulting drug candidate, enhancing passive diffusion across lipid bilayers (e.g., the blood-brain barrier)[1][2].

-

Metabolic Shielding: Cytochrome P450 enzymes frequently target electron-rich aromatic rings and exposed nitrogen atoms. The strong electron-withdrawing nature of the -CF3 group at C6 severely depletes the electron density of the adjacent nitrogen, preventing rapid N-oxidation and extending the biological half-life of the compound[1].

References

-

CymitQuimica. "CAS 175277-45-9: 2-Methoxy-5-(trifluoromethyl)pyridine". cymitquimica.com.6

-

Chemical Science (RSC Publishing). "Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines". rsc.org. 7

-

Journal of Chemical and Pharmaceutical Research (JOCPR). "Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine". jocpr.com. 5

-

PubMed Central (PMC). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent". nih.gov. 2

-

Benchchem. "Isonicotinaldehyde, azine | 6957-22-8". benchchem.com. 3

-

LookChem. "4-Pyridinecarboxaldehyde". lookchem.com. 8

Sources

- 1. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isonicotinaldehyde, azine | 6957-22-8 | Benchchem [benchchem.com]

- 4. jocpr.com [jocpr.com]

- 5. jocpr.com [jocpr.com]

- 6. CAS 175277-45-9: 2-Methoxy-5-(trifluoromethyl)pyridine [cymitquimica.com]

- 7. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 8. lookchem.com [lookchem.com]

Methodological & Application

Application Note: Advanced Synthesis Protocols Utilizing 2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde in Drug Discovery

Executive Summary

The rational design of small-molecule therapeutics relies heavily on privileged scaffolds that impart favorable physicochemical properties. 2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde (CAS: 741737-02-0) is a highly versatile building block. The incorporation of the trifluoromethyl-pyridine motif is a well-established strategy in the development of agrochemicals and pharmaceuticals, significantly enhancing metabolic stability and lipophilicity . Furthermore, functionalized methoxy-pyridines and their heterocyclic derivatives have been critical in the design of Lysine Acetyl Transferase (KAT) inhibitors and novel Positron-Emission Tomography (PET) imaging agents for oncology .

This application note provides validated, self-contained protocols for the divergent functionalization of this aldehyde, focusing on causality in reagent selection and rigorous quality control.

Mechanistic Rationale & Scaffold Profiling

The reactivity of 2-methoxy-6-(trifluoromethyl)isonicotinaldehyde is dictated by the push-pull electronic nature of its substituents:

-

Trifluoromethyl Group (-CF3): Acts as a strong electron-withdrawing group (EWG) via inductive effects. This significantly increases the electrophilicity of the C4-aldehyde, accelerating nucleophilic attack (e.g., by amines or carbanions) compared to unfunctionalized benzaldehydes.

-

Methoxy Group (-OCH3): Provides localized steric hindrance at the C2 position and acts as a mild electron donor via resonance, stabilizing the pyridine ring while offering a potential handle for late-stage demethylation (e.g., using TMSCl/NaI) to yield pyridones .

Because the aldehyde is highly activated, it is prone to hydration or hemiacetal formation in protic solvents. Therefore, non-nucleophilic, aprotic solvents (like Dichloroethane or THF) are strictly mandated for the protocols below.

Divergent synthetic pathways utilizing the 2-methoxy-6-(trifluoromethyl)isonicotinaldehyde scaffold.

Quantitative Reaction Parameters

To ensure reproducibility across different scales, the following standardized equivalents and conditions have been optimized for this specific electrophilic scaffold.

Table 1: Standardized Reagent Equivalents for Functionalization

| Reaction Type | Primary Reagent | Equivalents | Solvent | Temp (°C) | Time (h) |

| Reductive Amination | Amine / STAB | 1.1 / 1.5 | DCE | 20–25 | 12–16 |

| HWE Olefination | Phosphonate / NaH | 1.2 / 1.3 | THF | 0 to 25 | 4–6 |

| Hydrazone Assembly | Hydrazine / AcOH | 1.1 / 0.1 | EtOH | 80 (Reflux) | 8–12 |

Protocol I: Chemoselective Reductive Amination

Causality & Design: Sodium triacetoxyborohydride (STAB) is selected over Sodium borohydride (NaBH4) due to its milder reducing power. Because the -CF3 group makes the starting aldehyde hyper-electrophilic, NaBH4 would rapidly reduce the aldehyde to the corresponding alcohol before imine formation is complete. STAB selectively reduces the protonated iminium intermediate. 1,2-Dichloroethane (DCE) is utilized because it solubilizes STAB effectively and avoids the hemiacetal dead-end pathways common in methanol.

Step-by-step workflow for high-throughput reductive amination and quality control.

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-methoxy-6-(trifluoromethyl)isonicotinaldehyde (1.0 eq, 1.0 mmol) in anhydrous DCE (5.0 mL).

-

Imine Formation: Add the target primary or secondary amine (1.1 eq). If the amine is a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free base. Stir at room temperature (20–25 °C) for 1 hour. Self-Validation: A color change (often pale yellow to deep orange) indicates imine/iminium formation.

-

Reduction: Add STAB (1.5 eq) in three portions over 15 minutes to control any mild exotherm. Stir the suspension at room temperature for 12–16 hours.

-

Quench: Dilute the reaction with Dichloromethane (DCM) (10 mL) and quench by slowly adding saturated aqueous NaHCO3 (10 mL). Caution: Vigorous gas evolution (H2) will occur.

-

Extraction & Wash: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol II: Horner-Wadsworth-Emmons (HWE) Olefination

Causality & Design: To synthesize rigidified alkene linkers, the HWE reaction is preferred over the standard Wittig reaction because it yields predominantly the (E)-alkene and produces water-soluble phosphate byproducts, simplifying purification. The strong EWG nature of the pyridine ring accelerates the nucleophilic addition of the phosphonate carbanion.

Step-by-Step Methodology:

-

Carbanion Generation: In a flame-dried flask under nitrogen, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) in anhydrous THF (5.0 mL). Cool the suspension to 0 °C using an ice bath.

-

Phosphonate Addition: Add the desired triethyl phosphonoacetate derivative (1.2 eq) dropwise. Stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear.

-

Aldehyde Addition: Dissolve 2-methoxy-6-(trifluoromethyl)isonicotinaldehyde (1.0 eq) in THF (2.0 mL) and add dropwise to the enolate solution at 0 °C.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

-

Workup: Quench with saturated aqueous NH4Cl (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Dry the combined organics over MgSO4 and concentrate.

Quality Control & Validation Metrics

To ensure the integrity of the synthesized compounds, the following self-validating analytical checks must be performed:

-

LC-MS (ESI+): The introduction of the -CF3 group significantly increases the lipophilicity of the product, resulting in a delayed retention time on standard C18 reverse-phase columns compared to unfluorinated analogs. In MS/MS fragmentation, look for a characteristic -15 Da loss , which corresponds to the homolytic cleavage of the methoxy methyl group, a hallmark of 2-methoxypyridine derivatives.

-

19F NMR: A critical validation step. The -CF3 group on the pyridine ring should appear as a sharp, distinct singlet in the range of -65.0 to -68.0 ppm (referenced to CFCl3). Any splitting or significant shifting indicates an unintended reaction at the pyridine core.

-

1H NMR: The aldehyde proton (typically ~10.0 ppm) must be completely absent in the final purified spectra, confirming full conversion.

References

- Process for producing 2-fluoro-6-(trifluoromethyl)

- COMPOUNDS (Lysine Acetyl Transferase Inhibitors)

-

Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

Application Note: Optimized Reductive Amination Protocols for 2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Substrate Profiling

The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the incorporation of heavily functionalized pyridine scaffolds. 2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde is a highly privileged, yet chemically demanding, building block. While reductive amination is a cornerstone transformation in medicinal chemistry[1], applying standard conditions to this specific substrate often results in poor yields, complex mixtures, or complete reaction failure.

As a Senior Application Scientist, it is critical to look beyond the standard "mix-and-stir" approach and analyze the specific electronic environment of this molecule to understand the causality behind these failures.

The Electronic Conundrum: Hyper-Electrophilicity

The aldehyde group at the C4 position of this pyridine ring is extraordinarily electron-deficient due to three synergistic factors:

-

Inductive Withdrawal (-I) of the Pyridine Nitrogen: The electronegative nitrogen pulls electron density away from the ring.

-

Strong Withdrawal (-I, -M) of the Trifluoromethyl Group: The -CF 3 group at C6 severely depletes electron density across the entire π -system.

-

Lack of Resonance Stabilization from the Methoxy Group: While the -OCH 3 group at C2 is electron-donating by resonance (+M), this electron density is directed exclusively to the C3, C5, and N1 positions. The C4 position (para to the nitrogen, meta to the methoxy) receives zero resonance stabilization, feeling only the inductive withdrawing (-I) effect of the oxygen atom.

Consequence: The carbonyl carbon is hyper-electrophilic. While it forms imines rapidly, it is also highly susceptible to off-target hydration (forming a resting-state gem-diol) and, most problematically, direct hydride reduction to 2-methoxy-6-(trifluoromethyl)pyridin-4-yl)methanol before the amine can condense[2].

Figure 1: Competing pathways in the reductive amination of hyper-electrophilic aldehydes.

Reagent Selection Matrix

To suppress direct reduction and drive chemoselective imine reduction, the choice of hydride source is paramount. Sodium borohydride (NaBH 4 ) is explicitly contraindicated for this substrate. Instead, mild, pH-tunable reagents must be utilized[3].

| Reducing Agent | Optimal Amine Class | Chemoselectivity (Imine vs. Aldehyde) | Relative Yield | Toxicity & Handling Notes |

| NaBH(OAc) 3 (STAB) | Aliphatic 1° & 2° amines | High | 75–90% | Low toxicity; moisture sensitive. The industry gold standard[1]. |

| Ti(OiPr) 4 / NaBH 4 | Anilines, bulky/weak amines | Very High (Stepwise) | 70–85% | Requires filtration of TiO 2 salts; excellent for unreactive amines. |

| 2-Picoline Borane | Broad scope | High | 80–95% | Bench-stable, green alternative to cyanoborohydride. |

| NaBH 3 CN | Acid-stable amines | Moderate (pH dependent) | 60–80% | Highly toxic; risk of HCN gas generation at low pH[3]. |

Experimental Methodologies

The following protocols are designed as self-validating systems . By incorporating specific In-Process Controls (IPCs), the chemist ensures the reaction is proceeding along the desired mechanistic pathway before committing to the next step.

Protocol A: Direct Reductive Amination with STAB

Best for: Primary and secondary aliphatic amines with moderate to high nucleophilicity.

This method leverages Sodium Triacetoxyborohydride (STAB), which exhibits a vastly superior reaction rate with iminium ions compared to highly electron-deficient aldehydes in aprotic solvents [1].

Reagents:

-

2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde (1.0 equiv, 1.0 mmol)

-

Amine (1.1 equiv, 1.1 mmol)

-

NaBH(OAc) 3 (STAB) (1.5 equiv, 1.5 mmol)

-

Glacial Acetic Acid (1.0 equiv) — Crucial for iminium ion formation.

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Procedure:

-

Preparation: To an oven-dried round-bottom flask under nitrogen, add the aldehyde and the amine. Dissolve in anhydrous DCE (5.0 mL).

-

Acidification: Add glacial acetic acid (1.0 equiv) dropwise. Stir the mixture at room temperature for 30 minutes.

-

Causality Note: The acid protonates the hemiaminal intermediate, facilitating water elimination to form the reactive iminium species.

-

-

Reduction: Cool the reaction mixture to 0 °C. Add STAB portionwise over 5 minutes.

-

Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

-

IPC (Self-Validation): Monitor via LC-MS. The mass of the desired amine should be the dominant peak. If the pyridyl carbinol byproduct (M+2 of the starting aldehyde) exceeds 10%, the STAB was likely degraded by moisture, or the amine is too sterically hindered.

-

Workup: Quench the reaction with saturated aqueous NaHCO 3 (5 mL) to neutralize the acetic acid and destroy excess hydride. Extract with Dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo.

Protocol B: Lewis Acid-Mediated Amination with Ti(OiPr) 4

Best for: Electron-deficient anilines, highly sterically hindered amines, or when Protocol A yields excessive carbinol byproduct.

When the amine is a poor nucleophile, imine formation is the rate-limiting step. If a reducing agent is present, it will prematurely reduce the aldehyde[2]. This protocol forces complete imine formation using Titanium(IV) isopropoxide as both a Lewis acid and a water scavenger before any reductant is introduced[2].

Figure 2: Step-by-step workflow for the Ti(OiPr)4-mediated reductive amination protocol.

Step-by-Step Procedure:

-

Imine Condensation: In a dry flask under nitrogen, combine the aldehyde (1.0 equiv) and the amine (1.2 equiv). Add Ti(OiPr) 4 (2.0 equiv). Stir the mixture neat (or in 2 mL of anhydrous THF if solid) at room temperature for 6–12 hours.

-

IPC: Take a 5 μ L aliquot, dilute in dry CDCl 3 , and run a quick 1 H NMR. The aldehyde proton singlet (~10.0 ppm) should completely disappear, replaced by an imine proton singlet (~8.3–8.6 ppm). Do not proceed to step 2 until this is confirmed.

-

-

Reduction: Dilute the reaction mixture with absolute ethanol (5 mL) and cool to 0 °C. Carefully add NaBH 4 (1.5 equiv) portionwise. Note: Because the aldehyde is already fully converted to the imine, the stronger NaBH 4 can be safely used here without risk of direct aldehyde reduction.

-

Quench: Stir for 2 hours at room temperature. Quench by adding water (2 mL) or 2M aqueous ammonia (2 mL).

-

Causality Note: Water hydrolyzes the titanium complex, forming a dense, insoluble white precipitate of TiO 2 .

-

-

Filtration & Isolation: Filter the resulting suspension through a pad of Celite, washing the filter cake generously with Ethyl Acetate (20 mL). Transfer the filtrate to a separatory funnel, wash with brine, dry over Na 2 SO 4 , and concentrate.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

-

Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552-2554.[Link]

-

Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron, 60(36), 7899-7906.[Link]

-

Menche, D., Hassfeld, J., Li, J., Menche, G., Ritter, A., & Rudolph, S. (2006). Hydrogen Bond Catalyzed Direct Reductive Amination of Ketones. Organic Letters, 8(4), 741-744.[Link]

Sources

Application Note: Wittig Olefination of 2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde

Substrate Profiling & Mechanistic Causality

2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde is a highly specialized, electron-deficient heteroaromatic building block frequently utilized in drug development. The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 6-position, coupled with the electronegative pyridine nitrogen, exerts a powerful inductive pull that severely depletes electron density across the aromatic ring. While the methoxy group at the 2-position offers minor resonance donation, the net effect renders the C4-carbonyl carbon exceptionally electrophilic.

In the context of the Wittig reaction , this extreme electrophilicity dictates the experimental design. The Wittig reaction converts aldehydes into alkenes via the nucleophilic addition of a phosphonium ylide, forming a four-membered oxaphosphetane intermediate that undergoes a [2+2] cycloreversion to yield the alkene and triphenylphosphine oxide (Ph₃P=O) [[1]]([Link]1].

Because the aldehyde is highly activated, its reaction with non-stabilized ylides is nearly instantaneous and highly exothermic. Causality in experimental design: To prevent degradation of the sensitive pyridine ring and suppress side reactions (such as Cannizzaro-type disproportionation), the initial coupling must be strictly controlled at cryogenic temperatures (-78 °C). Conversely, when using stabilized ylides, the reduced nucleophilicity of the ylide perfectly balances the hyper-electrophilicity of the aldehyde, allowing the reaction to proceed smoothly at room temperature without the need for harsh external bases [2].

Process Visualization

Workflow for the Wittig olefination of 2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde.

Mechanistic pathway of the Wittig reaction via an oxaphosphetane intermediate.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized parameters for synthesizing both terminal alkenes (kinetic control) and α,β -unsaturated esters (thermodynamic control) from this specific substrate.

| Parameter | Protocol A: Terminal Alkene Synthesis | Protocol B: α,β -Unsaturated Ester Synthesis |

| Ylide Type | Non-Stabilized (Methylenetriphenylphosphorane) | Stabilized (Ethyl (triphenylphosphoranylidene)acetate) |

| Base Required | Yes (Potassium tert-butoxide or NaHMDS) | No (Pre-formed ylide is stable) |

| Solvent | Anhydrous THF | Dichloromethane (DCM) or Toluene |

| Temperature Profile | -78 °C → Room Temperature | Room Temperature → 40 °C |

| Reaction Time | 2 - 4 hours | 12 - 16 hours |

| Stereoselectivity | N/A (Terminal Alkene) | > 95:5 (E-selective) |

| Typical Yield | 75 - 85% | 85 - 95% |

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Methoxy-4-vinyl-6-(trifluoromethyl)pyridine (Terminal Alkene)

This protocol utilizes a non-stabilized ylide. Strict anhydrous conditions are mandatory as water rapidly decomposes the ylide into a hydrocarbon and phosphine oxide [[3]]([Link]3].

Step 1: Ylide Generation (Self-Validating Step)

-

Charge an oven-dried, argon-purged flask with methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF (0.2 M).

-

Cool the suspension to 0 °C using an ice bath.

-

Dropwise add Potassium tert-butoxide (1.15 equivalents, 1.0 M in THF).

-

Validation: The opaque white suspension will rapidly transition to a vibrant, homogeneous yellow/orange solution. This color change is a visual self-validation that the active methylenetriphenylphosphorane ylide has successfully formed. Stir for 30 minutes.

Step 2: Aldehyde Addition

-

Cool the ylide solution to exactly -78 °C using a dry ice/acetone bath. Causality: The extreme electrophilicity of the substrate requires thermal suppression to prevent decomposition.

-

Dissolve 2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde (1.0 equivalent) in a minimum volume of anhydrous THF and add it dropwise over 15 minutes.

-

Allow the reaction to slowly warm to room temperature over 2 hours.

-

Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The highly UV-active starting material (254 nm) will disappear, confirming complete consumption.

Step 3: Quench & Workup

-

Quench the reaction by adding saturated aqueous NH₄Cl. Causality: Mild acidic quench destroys any unreacted ylide without hydrolyzing the methoxy ether.

-

Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Purification (Ph₃P=O Removal)

-

Validation: Suspend the crude residue in cold hexanes and sonicate. Triphenylphosphine oxide (Ph₃P=O) is highly insoluble in cold hexanes and will precipitate as a dense white solid, while the alkene product remains in solution.

-

Filter the suspension through a Celite pad.

-

Concentrate the filtrate and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to isolate the pure terminal alkene.

Protocol B: Synthesis of (E)-Ethyl 3-(2-methoxy-6-(trifluoromethyl)pyridin-4-yl)acrylate

This protocol utilizes a stabilized ylide. Because the ylide carbanion is stabilized by the adjacent electron-withdrawing ester group, it favors thermodynamic equilibration of the oxaphosphetane intermediate, leading almost exclusively to the (E)-alkene [4].

Step 1: Reaction Setup

-

In a round-bottom flask, dissolve 2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde (1.0 equivalent) in anhydrous DCM (0.3 M).

-

Add Ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in a single portion at room temperature. Causality: No external base or cryogenic cooling is required because the stabilized ylide is shelf-stable and perfectly matched to the reactivity of the activated aldehyde.

Step 2: Monitoring

-

Stir the reaction at room temperature for 12 hours. If conversion is sluggish, gently warm to 40 °C.

-

Validation: Because stabilized ylides are less reactive, the solution will remain relatively color-stable. Complete conversion is validated via LC-MS analysis, observing the disappearance of the aldehyde mass and the emergence of the target ester mass.

Step 3: Workup & Purification

-

Concentrate the reaction mixture directly onto silica gel.

-

Purify via flash column chromatography (Silica gel, 5-20% EtOAc in Hexanes). The E-isomer elutes cleanly, providing the target α,β -unsaturated ester in high yield.

References

-

Master Organic Chemistry - Wittig Reaction - Examples and Mechanism. Available at:[Link]

-

Organic Chemistry Portal - Wittig Reaction. Available at:[Link]

-

Chemistry LibreTexts - The Wittig Reaction. Available at:[Link]

-

Wikipedia - Wittig reaction. Available at:[Link]

Sources

Using 2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde as a drug discovery intermediate

An Application Note and Protocol Guide for Senior Researchers and Drug Development Professionals

Executive Summary

In modern drug discovery, the strategic functionalization of privileged scaffolds is essential for optimizing pharmacokinetics, target affinity, and metabolic stability. 2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde represents a highly versatile, tri-functionalized building block. By combining a pyridine core with an electron-withdrawing trifluoromethyl (-CF₃) group, an electron-donating methoxy (-OCH₃) group, and a reactive aldehyde (-CHO) handle, this intermediate enables the rapid generation of diverse chemical libraries. This guide details the mechanistic rationale for utilizing this specific scaffold and provides field-validated protocols for its integration into drug discovery pipelines.

Structural Rationale and Medicinal Chemistry Impact

The design of 2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde is rooted in solving common attrition factors in drug development, such as poor metabolic stability and suboptimal membrane permeability[1].

-

The Pyridine Core: Pyridine is a ubiquitous N-heterocycle in FDA-approved drugs. It acts as a hydrogen bond acceptor, improving aqueous solubility compared to purely carbocyclic aromatic rings[2].

-

C6-Trifluoromethyl (-CF₃) Group: The incorporation of a -CF₃ group profoundly alters the physicochemical profile of the molecule. Its strong electron-withdrawing nature (Hammett constant σp=0.54 ) lowers the pKa of the pyridine nitrogen. This reduction in basicity often mitigates off-target hERG channel liabilities. Furthermore, the highly stable C-F bonds block oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the C6 position, while the group's lipophilicity enhances blood-brain barrier (BBB) and cellular membrane permeability[3].

-

C2-Methoxy (-OCH₃) Group: The methoxy group serves a dual purpose. Electronically, it donates electron density back into the pyridine ring via resonance, partially offsetting the deactivating effect of the -CF₃ group and fine-tuning the electronic landscape for target binding. Structurally, it provides an additional hydrogen bond acceptor to improve solubility[2].

-

C4-Aldehyde (Isonicotinaldehyde): The aldehyde at the C4 position acts as the primary reactive handle, enabling robust C-N and C-C bond-forming reactions, such as reductive aminations and Wittig olefinations, which are critical for late-stage functionalization[4].

Mapping structural moieties to their physicochemical and synthetic advantages in drug design.

Quantitative Data Summary: Scaffold Comparison

To illustrate the value of this intermediate, the table below summarizes the theoretical shifts in physicochemical properties when transitioning from a standard isonicotinaldehyde to the functionalized 2-methoxy-6-(trifluoromethyl) derivative.

| Property / Feature | Unsubstituted Isonicotinaldehyde | 2-Methoxy-6-(CF₃)-isonicotinaldehyde | Medicinal Chemistry Impact |

| LogP (Lipophilicity) | ~0.7 | ~2.4 - 2.8 | Enhanced membrane permeability; better CNS penetration. |

| Pyridine pKa | ~5.2 | < 3.0 | Reduced basicity; lower risk of phospholipidosis and hERG toxicity. |

| Metabolic Hotspots | C2, C6 positions vulnerable | C2, C6 sterically/electronically blocked | Increased half-life ( t1/2 ); resistance to CYP450 oxidation. |

| H-Bond Acceptors | 2 (N, O) | 6 (N, O, O, F, F, F) | Improved target engagement via halogen and hydrogen bonding. |

Experimental Protocols

The following protocols are designed as self-validating systems. They prioritize high chemoselectivity and yield, utilizing the C4-aldehyde for rapid diversification.

Protocol A: One-Pot Reductive Amination

Reductive amination is a cornerstone reaction for synthesizing secondary and tertiary amines. For this electron-deficient aldehyde, Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reducing agent of choice.

Causality Note: STAB is preferred over Sodium borohydride (NaBH₄) because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This makes STAB mild enough to selectively reduce the protonated imine intermediate without prematurely reducing the unreacted aldehyde into an alcohol[5].

Materials:

-

2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde (1.0 eq, 1.0 mmol)

-

Primary or Secondary Amine (1.1 eq, 1.1 mmol)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq, 1.5 mmol)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.2 M)

-

Glacial Acetic Acid (Catalytic, 1-2 drops) — Required only if using a weakly nucleophilic amine (e.g., anilines) to promote imine formation.

Step-by-Step Methodology:

-

Imine Formation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) in anhydrous DCE (5.0 mL) under a nitrogen atmosphere. Add the amine (1.1 mmol) dropwise.

-